molecular formula C11H12N2S B12988655 N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

Cat. No.: B12988655
M. Wt: 204.29 g/mol
InChI Key: XGDRBVOKQNYUFU-UHFFFAOYSA-N
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Description

N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine (CAS 774191-55-8) is a high-purity heterocyclic amine compound supplied for research and development purposes. This molecule features a pyridine ring linked to a thiophene ring via a methylamine bridge, creating a versatile scaffold for medicinal chemistry and drug discovery . The structural motif of fused pyridine and thiophene rings is of significant research interest, as these hybrids combine electron-accepting and electron-donating properties, which can be leveraged in the design of novel bioactive molecules . Compounds containing thiophene and pyridine pharmacophores have been extensively investigated and shown to possess a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects . Furthermore, such heterocyclic building blocks are crucial in material science, particularly in the development of organic electronic materials . This product is intended for use as a key intermediate or building block in the synthesis of more complex organic molecules and pharmaceuticals. It is supplied exclusively for laboratory research applications. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-13(9-11-5-3-7-14-11)10-4-2-6-12-8-10/h2-8H,9H2,1H3

InChI Key

XGDRBVOKQNYUFU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CS1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine typically involves the reaction of thiophen-2-ylmethylamine with a pyridine derivative under specific conditions. One common method includes the use of N-methylation reagents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine exhibit significant anticancer properties. In particular, studies have indicated that related compounds demonstrate higher efficacy against human lung cancer cell lines compared to established drugs like imatinib . The anticancer activity is attributed to their ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.

Antifungal Properties

The compound has also been investigated for its antifungal activity. A series of N-(thiophen-2-yl) derivatives were evaluated for their fungicidal efficacy, showing superior control against certain fungal strains compared to commercial fungicides . This suggests that these compounds could serve as effective alternatives in agricultural settings.

Protein Tyrosine Kinase Inhibition

This compound and its derivatives have been explored as potential protein tyrosine kinase inhibitors. These enzymes are critical in various cellular processes, including growth and differentiation, making them valuable targets for cancer therapy . The design and synthesis of new derivatives have shown promising inhibitory activities against specific cancer cell lines.

Neurological Disorders

Recent studies suggest that compounds with similar structures may have implications in treating neurological disorders due to their ability to penetrate the blood-brain barrier effectively. This characteristic is essential for developing therapies aimed at central nervous system diseases .

Case Studies and Research Findings

StudyFocusFindings
MDPI (2022) Synthesis of N-(thiophen-2-yl) derivativesIdentified promising fungicides with high efficacy compared to commercial products .
Frontiers in Materials (2023) Anticancer activityNew derivatives showed enhanced anticancer effects against A549 lung cancer cells .
Nature (2006) Protein kinase inhibitionDemonstrated significant inhibitory activity against SPAC1 tumor cell line, suggesting potential for cancer treatment .

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparison

Thiophene-Containing Analogs
  • (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (): Core Structure: Imidazo[1,2-a]pyrimidine instead of pyridine. Substituents: Thiophen-2-ylmethylene and phenyl groups.
  • N-Methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine (): Core Structure: Pyridine with a pyrazole-thiophene hybrid substituent. Molecular Formula: C₂₂H₂₀N₄O₂S (MW: 404.48 g/mol).
Chlorinated Pyridine Analogs
  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine ():
    • Core Structure : Chlorinated pyridine with a methylamine substituent.
    • Molecular Formula : C₇H₈ClN₂ (MW: 155.60 g/mol).
    • Key Difference : The chlorine atom at the pyridine’s 6-position may enhance electron-withdrawing effects, altering reactivity compared to the thiophene-containing target compound .
Trifluoromethyl-Substituted Analogs
  • 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine ():

    • Core Structure : Pyridine with a trifluoromethyl benzyl group.
    • Synthesis : Prepared via Pd(OAc)₂/BINAP-catalyzed coupling (81% yield) .
    • Key Difference : The trifluoromethyl group improves metabolic stability and lipophilicity, common in drug design.
  • UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) (): Core Structure: Pyridine with trifluoromethyl and piperidyl substituents. Application: Inhibitor of CYP51 enzyme, active against Trypanosoma cruzi .
Methoxy-Substituted Analogs
  • N-(2-Methoxyphenyl)pyridin-3-amine ():
    • Molecular Formula : C₁₂H₁₂N₂O (MW: 200.24 g/mol).
    • Key Difference : Methoxy group on the phenyl ring may enhance solubility and π-stacking interactions .
Heterocyclic Hybrids
  • 4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (): Core Structure: Thiadiazole-linked pyridine. Molecular Formula: C₉H₁₀N₄S (MW: 214.26 g/mol).

Structural and Property Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications
N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine Pyridine Methyl, thiophen-2-ylmethyl 218.32 Thiophene enhances π-conjugation
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine Pyridine Trifluoromethyl benzyl ~245 (estimated) High lipophilicity
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Pyridine Chloropyridine, methylamine 155.60 Electron-withdrawing Cl
UDD Pyridine + Piperidine Trifluoromethyl, pyridyl-piperidyl ~483 (estimated) Antiparasitic (CYP51 inhibitor)
N-(2-Methoxyphenyl)pyridin-3-amine Pyridine 2-Methoxyphenyl 200.24 Improved solubility

Biological Activity

N-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antifungal, and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with thiophene-containing moieties. The synthesis typically employs techniques such as acylation and N-methylation, confirmed through spectral analysis including 1^{1}H NMR and 13^{13}C NMR.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of pyridin-3-amine, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives show higher cytotoxicity against A549 lung cancer cells compared to established chemotherapeutics like imatinib . The structure-activity relationship (SAR) analysis suggests that modifications on the pyridine and thiophene rings can enhance potency.

2. Antifungal and Antibacterial Activity
The compound has also been evaluated for its antifungal and antibacterial properties. In vitro assays have shown that certain derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains . The efficacy of these compounds often surpasses that of conventional antifungal agents, indicating their potential as new therapeutic options.

3. Antioxidant Properties
Antioxidant activity is another notable feature of this compound derivatives. The IC50 values for these compounds have been reported to be comparable to those of ascorbic acid, a well-known antioxidant . This suggests potential applications in mitigating oxidative stress-related conditions.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridin-3-amine derivatives highlighted their ability to induce apoptosis in A549 cells through mechanisms involving caspase activation and cell cycle arrest . The investigation utilized MTT assays to determine cell viability post-treatment, revealing a dose-dependent response.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of N-(thiophen-2-yl)nicotinamide derivatives, compounds were tested against Pseudomonas aeruginosa and Candida albicans. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics . This underscores the potential for developing new antimicrobial agents from this chemical class.

Table of Biological Activities

Activity Type Compound IC50/MIC Value Comparison
AnticancerThis compound<10 µM (A549 cells)More potent than imatinib
AntifungalDerivative 4fEC50 = 1.96 mg/LSuperior to diflumetorim
AntibacterialDerivative 4aMIC = 4.69 mg/LBetter than standard antibiotics

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